molecular formula C17H16ClNO2 B6278249 (2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride CAS No. 2792186-03-7

(2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride

Cat. No.: B6278249
CAS No.: 2792186-03-7
M. Wt: 301.8
InChI Key:
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Description

(2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride is a chiral amino acid derivative with a unique structure that includes a phenylethynyl group attached to the phenyl ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoacetophenone and phenylacetylene.

    Sonogashira Coupling: The key step involves a Sonogashira coupling reaction between 4-bromoacetophenone and phenylacetylene to form 4-(2-phenylethynyl)acetophenone.

    Reduction and Protection: The carbonyl group of 4-(2-phenylethynyl)acetophenone is reduced to an alcohol, followed by protection of the hydroxyl group.

    Amino Acid Formation: The protected alcohol is then converted to the corresponding amino acid through a series of reactions, including amination and deprotection.

    Hydrochloride Formation: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and continuous flow processes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenylethynyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amino group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated amino acids.

    Substitution: Formation of various substituted amino acid derivatives.

Scientific Research Applications

(2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylethynyl group may play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may have selective and potent effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride: The enantiomer of the compound with similar but potentially different biological activities.

    2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid: The free amino acid without the hydrochloride salt.

    2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid methyl ester: A methyl ester derivative with different solubility and reactivity.

Uniqueness

(2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride is unique due to its chiral nature and the presence of the phenylethynyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

2792186-03-7

Molecular Formula

C17H16ClNO2

Molecular Weight

301.8

Purity

95

Origin of Product

United States

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